![molecular formula C21H16BrN5O2S2 B2820002 N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892749-67-6](/img/structure/B2820002.png)

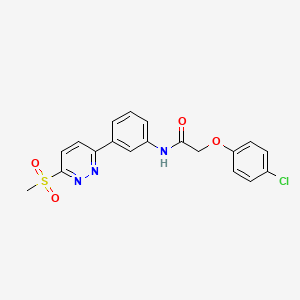

N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

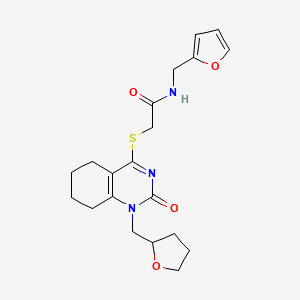

“N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound. It’s a part of a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The reaction involves the NBS losing the N-bromo atom, leaving behind a succinimidyl radical . It is the succinimidyl radical that removes the hydrogen to form succinimide .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine core, a benzyl group, a 4-bromophenylsulfonyl group, and a methyl group. The compound’s structure is likely to be influenced by the presence of these functional groups and their interactions.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound may undergo reactions at the benzylic position . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical . It is the succinimidyl radical that removes the hydrogen to form succinimide .Wissenschaftliche Forschungsanwendungen

These applications highlight the versatility of CHEMBL1173503 and its potential impact on human health. Further research and clinical trials are essential to fully understand its therapeutic benefits and limitations . If you need more detailed information on any specific application, feel free to ask!

Wirkmechanismus

Target of Action

CHEMBL1173503, also known as N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, is a compound with potential therapeutic applications. The primary target of this compound is the human recombinant 5HT6 receptor . The 5HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, and cognition.

Mode of Action

The compound interacts with its target, the 5HT6 receptor, by binding to it and inhibiting the serotonin-induced cAMP production . This interaction results in changes in the cellular signaling pathways, potentially leading to therapeutic effects.

Biochemical Pathways

By inhibiting serotonin-induced cAMP production, CHEMBL1173503 may modulate these processes .

Pharmacokinetics

Understanding these properties is essential for predicting the compound’s efficacy and potential side effects .

Result of Action

This could potentially lead to changes in mood, cognition, and other physiological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL1173503. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Understanding these factors is crucial for optimizing the compound’s therapeutic use.

Eigenschaften

IUPAC Name |

N-benzyl-10-(4-bromophenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN5O2S2/c1-26(13-14-5-3-2-4-6-14)19-18-17(11-12-30-18)27-20(23-19)21(24-25-27)31(28,29)16-9-7-15(22)8-10-16/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZPCKPHPBULTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2819926.png)

![N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2819932.png)

![N-[2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2819933.png)

![Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2819936.png)

![1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B2819937.png)

![2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2819938.png)